Zidovudine-d3: A Technical Overview for Researchers
Zidovudine-d3: A Technical Overview for Researchers
An In-depth Guide to the Deuterated Analogue of a Landmark Antiretroviral Agent
Zidovudine, also known as Azidothymidine (AZT), was the first antiretroviral medication approved for the treatment of HIV/AIDS. Its deuterated analogue, Zidovudine-d3, plays a crucial role in modern pharmaceutical research and development, particularly in the fields of pharmacokinetics and bioanalysis. This technical guide provides a comprehensive overview of Zidovudine-d3, its chemical structure, physicochemical properties, and key experimental applications for researchers, scientists, and drug development professionals.
Core Concepts: Definition and Significance
Zidovudine-d3 is the deuterium-labeled form of Zidovudine.[1] In this stable isotope-labeled analogue, three hydrogen atoms on the methyl group of the thymine base are replaced with deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen.
The primary significance of Zidovudine-d3 lies in its application as an internal standard for quantitative bioanalytical assays, most commonly in liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium increases the molecular weight of the compound by three Daltons, allowing it to be distinguished from the unlabeled parent drug by a mass spectrometer. Critically, its chemical and physical properties, including its chromatographic retention time and ionization efficiency, are nearly identical to those of Zidovudine. This characteristic makes it an ideal internal standard, as it can accurately account for variations in sample preparation and instrument response, leading to highly precise and accurate quantification of Zidovudine in complex biological matrices like plasma and tissue.
Chemical Structure and Properties
Zidovudine is a structural analogue of the endogenous nucleoside thymidine, with a key modification: the hydroxyl group at the 3' position of the deoxyribose ring is replaced by an azido (-N₃) group. This azido group is fundamental to its mechanism of action. In Zidovudine-d3, the modification is external to this core functional structure, preserving its biological relevance for analytical purposes.
Caption: Chemical structure of Zidovudine-d3.
Data Presentation: Physicochemical Properties
The following tables summarize and compare the key quantitative data for Zidovudine and its deuterated analogue, Zidovudine-d3.
| Identifier | Zidovudine | Zidovudine-d3 |
| IUPAC Name | 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
| Synonyms | Azidothymidine, AZT, ZDV | Azidothymidine-d3, AZT-d3, ZDV-d3 |
| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₀D₃N₅O₄ |
| Molecular Weight | 267.24 g/mol | 270.26 g/mol |
| CAS Number | 30516-87-1 | 30516-87-1 (Unlabeled) |
| Physical Property | Zidovudine | Zidovudine-d3 |
| Appearance | White to off-white crystalline solid | White to off-white solid |
| Melting Point | 106-122 °C | Not specified |
| Solubility (Water) | 25 mg/mL at 25 °C | Not specified |
| Solubility (Ethanol) | 67 mg/mL | Not specified |
Experimental Protocols
Synthesis of Zidovudine-d3
The general synthetic workflow is as follows:
Caption: General synthetic workflow for Zidovudine-d3.
Methodology Outline:
-
Starting Material: The synthesis begins with Thymidine-d3, where the methyl group on the pyrimidine ring is perdeuterated.
-
Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected to prevent it from reacting in subsequent steps. This is often achieved using a bulky protecting group like trityl chloride in the presence of a base such as pyridine.
-
Activation and Substitution: The 3'-hydroxyl group is then activated, typically by converting it into a good leaving group like a mesylate using methanesulfonyl chloride. This is followed by nucleophilic substitution with an azide source, such as lithium azide or sodium azide, which displaces the leaving group to introduce the crucial 3'-azido functionality. This step usually proceeds with an inversion of stereochemistry at the C3' position.
-
Deprotection: Finally, the protecting group on the 5'-hydroxyl is removed, often under acidic conditions (e.g., using 80% acetic acid), to yield the final Zidovudine-d3 product.
-
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain Zidovudine-d3 of high purity.
Quantification of Zidovudine in Human Plasma using LC-MS/MS
This protocol describes a validated method for the sensitive quantification of Zidovudine (ZDV) in human plasma, employing Zidovudine-d3 (ZDV-IS) as the internal standard.
Materials and Reagents:
-
Zidovudine (analytical standard)
-
Zidovudine-d3 (internal standard, ZDV-IS)
-
Human plasma (blank, from drug-free donors)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic Acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1cc)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Reversed-phase C18, e.g., Phenomenex Synergi Hydro-RP (2.0 × 150 mm)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of ZDV and ZDV-IS in water.
-
Prepare a working internal standard solution (e.g., 500 ng/mL of ZDV-IS) in water.
-
Prepare a series of ZDV working standard stock solutions for calibration curve and quality control (QC) samples.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the working internal standard solution (ZDV-IS).
-
Add 200 µL of water to each sample and vortex.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analytes (ZDV and ZDV-IS) with 0.5 mL of methanol.
-
The eluate is then ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with an aqueous solution of 15% acetonitrile and 0.1% acetic acid.
-
Flow Rate: As appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zidovudine (ZDV): m/z 268 → 127
-
Zidovudine-d3 (ZDV-IS): m/z 271 → 130
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity for both transitions.
-
-
-
Data Analysis:
-
Integrate the peak areas for both ZDV and ZDV-IS.
-
Calculate the peak area ratio (ZDV area / ZDV-IS area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the ZDV calibrators using a weighted linear regression model.
-
Determine the concentration of ZDV in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mechanism of Action of Zidovudine
To understand the context of Zidovudine-d3's application, it is essential to grasp the mechanism of action of the parent drug.
Caption: Intracellular activation and mechanism of action of Zidovudine.
Zidovudine is a prodrug that must be activated intracellularly to exert its antiviral effect.[2]
-
Anabolic Phosphorylation: Cellular enzymes, primarily thymidine kinase, convert Zidovudine sequentially into its monophosphate (ZDV-MP), diphosphate (ZDV-DP), and finally its active triphosphate (ZDV-TP) form.
-
Inhibition of Reverse Transcriptase: ZDV-TP acts as a competitive inhibitor of HIV's reverse transcriptase enzyme. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the enzyme's active site.
-
DNA Chain Termination: More importantly, if ZDV-TP is incorporated into the growing viral DNA strand, it causes chain termination.[2] The 3'-azido group of Zidovudine prevents the formation of the next 5' to 3' phosphodiester bond, which is essential for DNA chain elongation. This halts the synthesis of viral DNA, thereby inhibiting HIV replication.[2]
Zidovudine has a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[3]
